molecular formula C8H12N4O B2425915 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole CAS No. 2228678-11-1

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole

Cat. No. B2425915
CAS RN: 2228678-11-1
M. Wt: 180.211
InChI Key: ODONXKBPENKJGI-UHFFFAOYSA-N
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Description

  • Synonyms : 5-[4’-(azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole
  • Structure : AZBT contains a tetrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of AZBT is approximately :

Scientific Research Applications

Multicomponent Reaction for Triazole-Oxazole Synthesis

Research by Cao et al. (2020) explored the use of cerium(III) triflate in catalyzing reactions between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides. This method produced triazole-oxazole derivatives, potentially valuable in anticancer activities, specifically against human gastric cancer cells.

Novel Synthesis Approaches

Zelenov et al. (2014) developed a new synthesis method for 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, involving reactions with aliphatic amines (Zelenov et al., 2014). This method opens new pathways in the synthesis of related compounds, including those involving 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole.

Efficient Synthesis of 2-Alkynyl Oxazoles

Another study by Cao et al. (2020) reported a novel protocol for synthesizing 2-alkynyl oxazoles using tert-butyl isocyanide and alkynyl carboxylic acids. The synthesized oxazoles demonstrated significant anticancer activities, highlighting potential medical applications of similar compounds like this compound.

Application in Aromatic Azide Synthesis

Barral et al. (2007) described an efficient procedure for preparing aromatic azides, which could be relevant for synthesizing derivatives of this compound (Barral, Moorhouse, & Moses, 2007).

Heterocyclic Chemistry in Triazoles

Aksyonova-Seliuk et al. (2018) investigated the synthesis and properties of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, highlighting the broad biological activity of triazole derivatives, which could relate to this compound (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Safety and Hazards

  • Threshold of Toxicological Concern (TTC) : Considering its potential mutagenicity, monitoring AZBT levels in pharmaceuticals is crucial to ensure compliance with safety thresholds .

properties

IUPAC Name

4-(azidomethyl)-3-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-10-12-9)5-13-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONXKBPENKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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